11-Ethyl Camptothecin
Overview
Description
11-Ethyl Camptothecin is a derivative of camptothecin, a naturally occurring alkaloid isolated from the Chinese tree Camptotheca acuminata. Camptothecin and its derivatives are known for their potent anticancer properties, primarily due to their ability to inhibit the enzyme DNA topoisomerase I. This inhibition leads to DNA damage and subsequent cell death, making these compounds valuable in cancer treatment .
Mechanism of Action
Target of Action
The primary target of 11-Ethyl Camptothecin is the nuclear enzyme DNA topoisomerase I . This enzyme plays a crucial role in DNA replication by relieving the torsional stress of supercoiled DNA .
Pharmacokinetics
The pharmacokinetics of this compound are complex . It is known to exist in an active lactone form and an inactive carboxylate form, with an equilibrium between these forms depending on the pH and the presence of binding proteins . The compound undergoes extensive metabolic conversion by various enzyme systems . .
Result of Action
The result of this compound’s action is DNA damage, which leads to apoptosis, or programmed cell death . This makes it a potent anticancer agent, as it can interrupt the cell division processes of cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility can affect its bioavailability and thus its therapeutic effectiveness . Additionally, the pH of the environment can impact the equilibrium between its active and inactive forms .
Biochemical Analysis
Biochemical Properties
11-Ethyl Camptothecin interacts with various enzymes, proteins, and other biomolecules. Its primary target is DNA topoisomerase I . By binding to the topoisomerase I and DNA complex, it forms a ternary complex, stabilizing it and preventing DNA re-ligation . This interaction leads to DNA damage, which results in apoptosis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by causing DNA damage, which leads to apoptosis . This can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, treatment with camptothecins can induce transcription of the c-fos and c-jun early response genes, which occurs in association with internucleosomal DNA fragmentation, a characteristic of programmed cell death .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the topoisomerase I and DNA complex, forming a ternary complex . This prevents DNA re-ligation, leading to DNA damage and apoptosis .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that this compound can induce obvious DNA damage and has superior antitumor activity against colon cancer cells compared to CPT-11 and SN38 .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a phase I study of weekly intravenous infusions of CPT-11, a related compound, the dose-limiting toxic effects were myelosuppression (predominantly leukopenia) and unpredictable diarrhea .
Metabolic Pathways
This compound is involved in various metabolic pathways. It undergoes extensive metabolic conversion by various enzyme systems, including esterases to form SN-38, UGT1A1 mediating glucuronidation of SN-38, as well as CYP3A4, which forms several pharmacologically inactive oxidation products .
Transport and Distribution
This compound is transported and distributed within cells and tissues. The elimination routes of this compound depend on the presence of drug-transporting proteins, notably P-glycoprotein and canalicular multispecific organic anion transporter, present on the bile canalicular membrane .
Subcellular Localization
Given its mechanism of action, it is likely to be localized in the nucleus where it interacts with DNA topoisomerase I .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Ethyl Camptothecin typically involves the modification of the camptothecin structureThis can be achieved through various organic synthesis techniques, including Friedel-Crafts alkylation and other electrophilic substitution reactions .
Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches. Plant tissue culture techniques, such as cell suspension culture and hairy root culture, are employed to produce camptothecin, which is then chemically modified to obtain this compound. Genetic manipulation and bioreactor scale production are also explored to enhance yield and sustainability .
Chemical Reactions Analysis
Types of Reactions: 11-Ethyl Camptothecin undergoes various chemical reactions, including:
Oxidation: Conversion to N-oxide derivatives.
Reduction: Formation of reduced analogs.
Substitution: Introduction of different functional groups at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Reduced camptothecin analogs.
Substitution: Various functionalized camptothecin derivatives.
Scientific Research Applications
11-Ethyl Camptothecin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the structure-activity relationship of camptothecin derivatives.
Biology: Investigated for its effects on cellular processes, including DNA replication and repair.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Comparison with Similar Compounds
Camptothecin: The parent compound with similar topoisomerase I inhibitory activity.
Topotecan: A water-soluble derivative used in cancer chemotherapy.
Irinotecan: Another derivative used clinically for its potent anticancer effects.
SN-38: The active metabolite of irinotecan with enhanced potency.
Uniqueness of 11-Ethyl Camptothecin: this compound is unique due to the presence of an ethyl group at the 11th position, which can influence its pharmacokinetic properties and enhance its anticancer activity. This modification may result in improved solubility, stability, and efficacy compared to other camptothecin derivatives .
Properties
IUPAC Name |
(19S)-6,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-3-12-5-6-13-8-14-10-24-18(19(14)23-17(13)7-12)9-16-15(20(24)25)11-28-21(26)22(16,27)4-2/h5-9,27H,3-4,10-11H2,1-2H3/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXXQRSXMWIURP-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=NC3=C(CN4C3=CC5=C(C4=O)COC(=O)C5(CC)O)C=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC2=NC3=C(CN4C3=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652573 | |
Record name | (4S)-4,8-Diethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185807-29-8 | |
Record name | (4S)-4,8-Diethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.